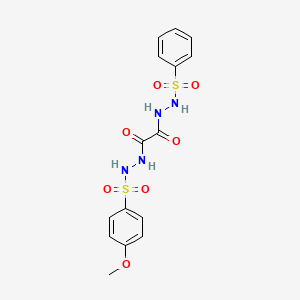
1-N'-(benzenesulfonyl)-2-N'-(4-methoxyphenyl)sulfonylethanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide is an organic compound characterized by its unique structure, which includes both benzenesulfonyl and methoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and methoxyphenyl intermediates. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall function of the cell .
Vergleich Mit ähnlichen Verbindungen
1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide can be compared with other similar compounds, such as:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group may have similar biological activities and applications.
The uniqueness of 1-N’-(benzenesulfonyl)-2-N’-(4-methoxyphenyl)sulfonylethanedihydrazide lies in its combined structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53531-87-6 |
|---|---|
Molekularformel |
C15H16N4O7S2 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
1-N'-(benzenesulfonyl)-2-N'-(4-methoxyphenyl)sulfonylethanedihydrazide |
InChI |
InChI=1S/C15H16N4O7S2/c1-26-11-7-9-13(10-8-11)28(24,25)19-17-15(21)14(20)16-18-27(22,23)12-5-3-2-4-6-12/h2-10,18-19H,1H3,(H,16,20)(H,17,21) |
InChI-Schlüssel |
RQEVSJIVQIOUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


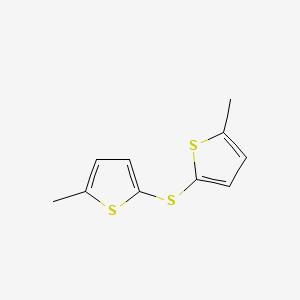
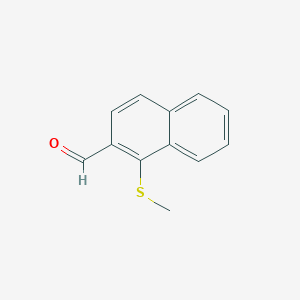
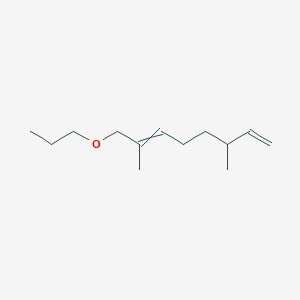
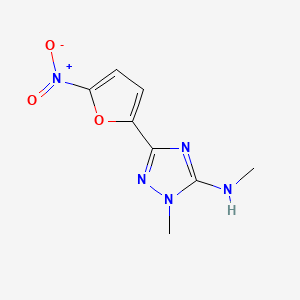
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)

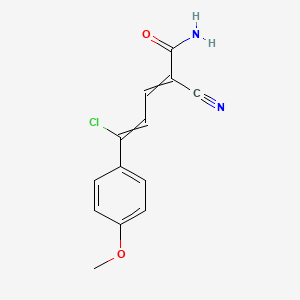
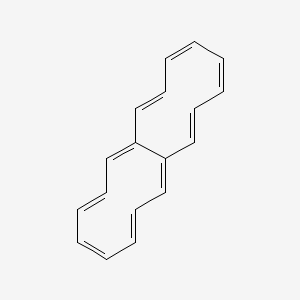
![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
